molecular formula C19H18ClN3O2 B5732103 3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide

3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide

Cat. No. B5732103
M. Wt: 355.8 g/mol
InChI Key: PSXCQPOMTKRVGV-WSDLNYQXSA-N
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Description

3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have significant effects on biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. One study showed that the compound inhibited the activity of a certain enzyme involved in the production of reactive oxygen species, which are known to be involved in various pathological conditions. Another study showed that the compound modulated the expression of certain genes involved in the regulation of inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide in lab experiments is its high purity and high yield. Another advantage is its potential as a therapeutic agent for various diseases. However, one limitation of using this compound is its limited solubility in certain solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide. One direction is to further elucidate the mechanism of action of this compound. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound.

Synthesis Methods

The synthesis of 3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide has been reported in several studies. One method involves the reaction of 3-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with ethyl hydrazinecarboxylate to obtain the final product. Another method involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with ethyl hydrazinecarboxylate to obtain the final product. Both methods have been shown to yield high purity and high yield of the final product.

Scientific Research Applications

3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide has been used in various scientific research applications. One study showed that this compound has potential as a therapeutic agent for the treatment of cancer. The study demonstrated that the compound inhibited the growth of cancer cells in vitro and in vivo. Another study showed that this compound has potential as a therapeutic agent for the treatment of Alzheimer's disease. The study demonstrated that the compound inhibited the aggregation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease.

properties

IUPAC Name

3-chloro-N-[3-[(E)-N-(cyclopropanecarbonylamino)-C-methylcarbonimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12(22-23-19(25)13-8-9-13)14-4-3-7-17(11-14)21-18(24)15-5-2-6-16(20)10-15/h2-7,10-11,13H,8-9H2,1H3,(H,21,24)(H,23,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXCQPOMTKRVGV-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1CC1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1CC1)/C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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